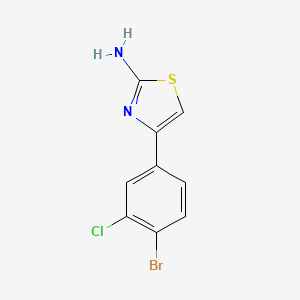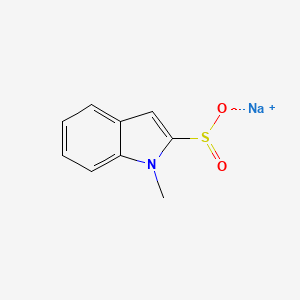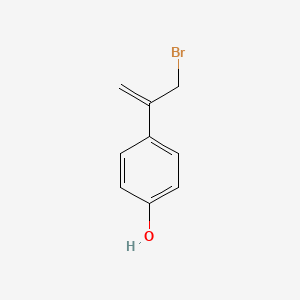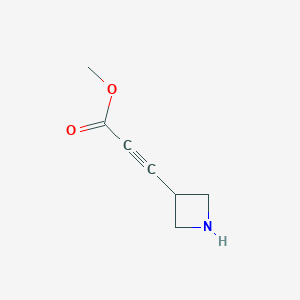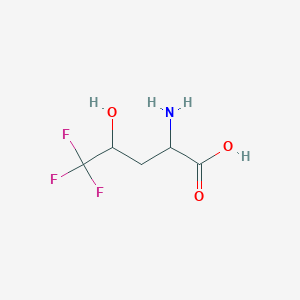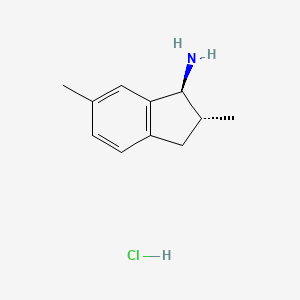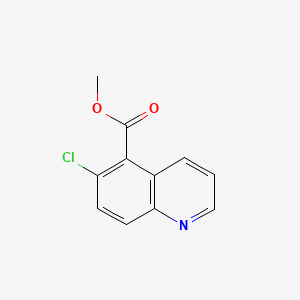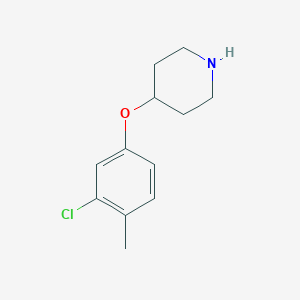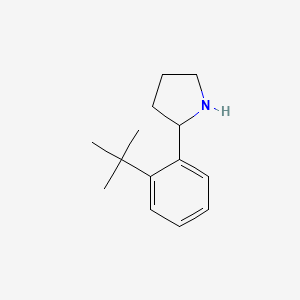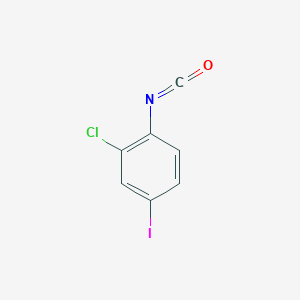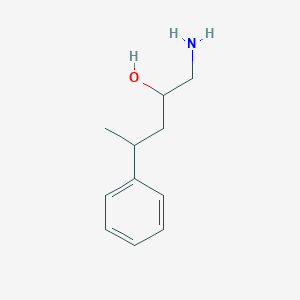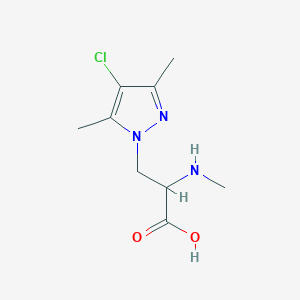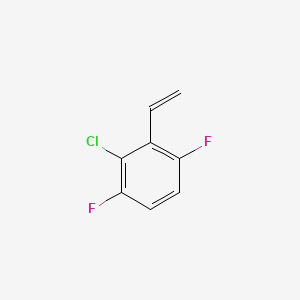
1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid is an organic compound that features both an imidazole ring and a formyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-formylphenylboronic acid, which is then subjected to a series of reactions to introduce the imidazole and carboxylic acid functionalities . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 1-(4-carboxyphenyl)-1H-imidazole-4-carboxylic acid.
Reduction: 1-(4-hydroxymethylphenyl)-1H-imidazole-4-carboxylic acid.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Mechanism of Action
The mechanism by which 1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Similar in structure but lacks the imidazole ring.
3-Formylphenylboronic acid: Similar in structure but with the formyl group in a different position on the phenyl ring.
Uniqueness
1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of both the imidazole ring and the formyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
1-(4-formylphenyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c14-6-8-1-3-9(4-2-8)13-5-10(11(15)16)12-7-13/h1-7H,(H,15,16) |
InChI Key |
OIVXZDILAPTFOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=C(N=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


